molecular formula C20H15F2N5O5 B2759952 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1052609-48-9

2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B2759952
CAS No.: 1052609-48-9
M. Wt: 443.367
InChI Key: AFGXUIHMTQMHMH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a pyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl core substituted with a 3,4-difluorophenyl group and an N-linked 2,3-dihydro-1,4-benzodioxin moiety. Its molecular complexity arises from the fusion of a triazole ring with a pyrrolidine-dione system, which is further functionalized with fluorinated aromatic and benzodioxin groups. However, specific pharmacological data for this compound remain unreported in publicly available literature as of 2025.

Properties

IUPAC Name

2-[5-(3,4-difluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O5/c21-12-3-2-11(8-13(12)22)27-19(29)17-18(20(27)30)26(25-24-17)9-16(28)23-10-1-4-14-15(7-10)32-6-5-31-14/h1-4,7-8,17-18H,5-6,9H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFGXUIHMTQMHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)F)F)N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS Number: 1007922-32-8) is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on available research and data.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following features:

  • Molecular Formula : C20_{20}H17_{17}F2_{2}N5_{5}O3_{3}
  • Molecular Weight : 413.4 g/mol
  • Structural Components : It contains a tetrahydropyrrolo-triazole moiety linked to an acetamide group with a difluorophenyl substituent.

Biological Activity Overview

Research indicates that the compound exhibits various biological activities which can be categorized into several areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro testing against various cancer cell lines demonstrated significant cytotoxicity. For example, related compounds in the same chemical family showed IC50_{50} values ranging from 6.2 μM to 43.4 μM against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines respectively .

Antimicrobial Activity

Preliminary assays indicate that related compounds possess antibacterial properties. For example, benzothioate derivatives have been reported to exhibit good antibacterial activity against pathogenic bacteria . This suggests that further investigation into the antimicrobial potential of this compound could be fruitful.

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the triazole and pyrrole components may interact with biological targets such as enzymes or receptors involved in cell proliferation and apoptosis.

Case Study 1: Cytotoxicity Assay

A study conducted on derivatives of this compound evaluated their effects on cancer cell lines. The results indicated that modifications to the triazole ring significantly affected cytotoxicity:

CompoundCell LineIC50_{50} (μM)
47fHCT-1166.2
47eT47D27.3

This highlights the importance of structural variations in enhancing biological activity.

Case Study 2: Antiviral Screening

While specific antiviral data on this compound is sparse, related triazole derivatives have been screened for their ability to inhibit viral enzymes. Future studies should focus on direct testing against viral strains to establish efficacy.

Conclusion and Future Directions

The compound This compound shows promising biological activities that warrant further exploration. Future research should focus on:

  • Detailed mechanistic studies to elucidate its mode of action.
  • Expanded screening against a broader range of cancer types and viral pathogens.
  • Optimization of the chemical structure to enhance potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest structural analogs are derivatives sharing the pyrrolo-triazol-dione scaffold but differing in substituents. A representative example is 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide (), which replaces the 3,4-difluorophenyl group with a 3-chloro-4-fluorophenyl moiety and substitutes the benzodioxin acetamide with a 2,3-dimethylphenyl group. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Property Target Compound Analog ()
Core Structure Pyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl with 4,6-dioxo Identical core
Aromatic Substituent 3,4-Difluorophenyl 3-Chloro-4-fluorophenyl
Acetamide Group N-(2,3-dihydro-1,4-benzodioxin-6-yl) N-(2,3-dimethylphenyl)
Molecular Formula C₂₂H₁₆F₂N₄O₅ (estimated) C₂₁H₁₈ClFN₄O₃
Molecular Weight ~478.39 g/mol (calculated) 452.85 g/mol (reported)
Halogen Influence Enhanced electronegativity and potential metabolic stability due to dual fluorine Chlorine introduces greater lipophilicity and steric bulk compared to fluorine
Acetamide Functionality Benzodioxin group may improve solubility via oxygen-rich heterocycle Dimethylphenyl group likely reduces solubility but increases hydrophobicity

Research Findings and Implications

Structural Impact on Properties

  • Fluorine’s electronegativity may also strengthen hydrogen-bonding interactions with biological targets .
  • Acetamide Variations : The benzodioxin group in the target compound introduces two additional oxygen atoms compared to the dimethylphenyl analog, which could improve aqueous solubility and metabolic stability. This aligns with trends observed in benzodioxin-containing drugs (e.g., PDE4 inhibitors) .

Limitations and Gaps

  • No crystallographic or spectroscopic data (e.g., X-ray structures, NMR profiles) are available for the target compound, limiting precise conformational analysis.
  • Pharmacological data (e.g., IC₅₀, binding affinities) are absent, precluding direct efficacy comparisons with analogs.

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